molecular formula C20H19N5O2S B2529237 N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034546-76-2

N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2529237
CAS No.: 2034546-76-2
M. Wt: 393.47
InChI Key: OHLNYJFLGJDTAE-UHFFFAOYSA-N
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Description

This oxalamide derivative features a central oxalamide (N,N'-ethylenedioxalamide) core substituted with two distinct aromatic moieties: a 2-cyanophenyl group at the N1 position and a hybrid ethyl chain at N2 bearing a 3,5-dimethylpyrazole and a thiophen-3-yl group. Its stereoelectronic properties, including hydrogen-bonding capacity from the oxalamide group and π-π interactions from aromatic rings, may influence binding affinity and metabolic stability .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-9-14(2)25(24-13)18(16-7-8-28-12-16)11-22-19(26)20(27)23-17-6-4-3-5-15(17)10-21/h3-9,12,18H,11H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNYJFLGJDTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide (Compound 3)

Structural Differences :

  • The N1 substituent is a 5-chloro-2-cyanophenyl group instead of 2-cyanophenyl.
  • The N2 chain contains a hydroxylated ethyl group linked to a methylindole moiety instead of thiophene-pyrazole.

Functional Implications :

  • The indole group may engage in stronger π-π stacking compared to thiophene, altering target selectivity.

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233)

Structural Differences :

  • A dimethoxybenzyl group replaces the 2-cyanophenyl at N1.
  • The N2 chain includes a pyridin-2-yl group instead of thiophene-pyrazole.

Functional Implications :

  • The dimethoxybenzyl group confers metabolic resistance; however, rat hepatocyte studies showed rapid metabolism without amide hydrolysis, indicating cleavage at the ether or pyridine groups .
  • The pyridine moiety enhances water solubility but may reduce blood-brain barrier penetration compared to thiophene.

N1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Structural Differences :

  • The N1 substituent is a 4-fluorobenzyl group instead of 2-cyanophenyl.
  • The N2 chain retains the thiophene-pyrazole motif but lacks 3,5-dimethyl substitution on the pyrazole.

Functional Implications :

  • The absence of pyrazole methylation may reduce steric hindrance, improving binding to flat aromatic pockets .

Pharmacokinetics :

  • Molecular weight (372.4 g/mol) is lower than the target compound, suggesting better solubility. However, the lack of dimethyl groups on pyrazole could reduce hydrophobic interactions .

N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 11)

Structural Differences :

  • A piperazine-linked dichlorophenyl group replaces the thiophene-pyrazole chain at N2.
  • The N1 substituent is a 5-methylpyrazole.

Functional Implications :

  • The piperazine-dichlorophenyl system is a known pharmacophore for dopamine receptor modulation, suggesting divergent therapeutic applications compared to the thiophene-pyrazole motif.
  • The methylpyrazole at N1 may limit conformational flexibility, reducing entropic penalties upon binding .

Key Data Table: Structural and Functional Comparison

Compound Name N1 Substituent N2 Substituent Molecular Weight Key Properties/Bioactivity
Target Compound 2-cyanophenyl 2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-3-yl)ethyl ~420 (estimated) Potential kinase/E6AP inhibition
N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methylindol-3-yl)ethyl)oxalamide 5-chloro-2-cyanophenyl Hydroxyethyl-methylindole 439.3 E6/E6AP inhibitor
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl 385.4 Umami receptor agonist
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide 4-fluorobenzyl 2-(pyrazol-1-yl)-2-(thiophen-3-yl)ethyl 372.4 Undisclosed (structural analog)

Research Findings and Implications

  • Metabolic Stability : Oxalamides with bulky aromatic groups (e.g., thiophene-pyrazole in the target compound) may resist amide hydrolysis but undergo rapid oxidation at heterocyclic sites .
  • Receptor Specificity: The combination of cyanophenyl and thiophene-pyrazole in the target compound likely targets hydrophobic binding pockets, distinct from the umami receptor affinity seen in S336 .
  • Synthetic Feasibility : Similar compounds are synthesized via carbodiimide-mediated coupling, as demonstrated for acetamide derivatives , suggesting scalable routes for the target molecule.

Preparation Methods

Synthesis of 2-Cyanophenylamine

2-Cyanophenylamine serves as the N1 precursor. Industrial routes often begin with 2-cyanobenzonitrile, which undergoes catalytic hydrogenation or ammonolysis to yield the primary amine. Laboratory-scale syntheses may employ Hofmann or Curtius rearrangements, though these methods are less efficient for large-scale production.

Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)Ethylamine

This intermediate’s geminal pyrazole-thiophene substitution requires sequential alkylation and cyclization steps. A validated approach involves:

  • Step 1 : Condensation of 3-thiophenecarboxaldehyde with 3,5-dimethylpyrazole in acidic media to form a Schiff base.
  • Step 2 : Reduction of the imine bond using sodium borohydride (NaBH4) or catalytic hydrogenation to generate the corresponding ethylamine.

Alternative pathways leverage nucleophilic substitution reactions on 1,2-dibromoethane, though steric hindrance from the bulky pyrazole and thiophene groups often limits yields.

Oxalamide Coupling Strategies

The oxalamide bridge is formed via coupling reactions between the two amine precursors and oxalic acid derivatives. Three principal methodologies have been documented:

Oxalyl Chloride-Mediated Coupling

Protocol

  • React 2-cyanophenylamine with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form N-(2-cyanophenyl)oxalyl chloride.
  • Add 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine dropwise under nitrogen atmosphere.
  • Stir at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography.

Advantages : High reactivity of oxalyl chloride ensures rapid acylation.
Challenges : Requires strict moisture control; overchlorination may occur if stoichiometry is unbalanced.

Carbodiimide-Based Coupling

Protocol

  • Combine equimolar amounts of 2-cyanophenylamine, 2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-3-yl)ethylamine, and oxalic acid in DCM.
  • Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
  • Reflux for 6–8 hours, filter to remove dicyclohexylurea, and concentrate under reduced pressure.

Optimization :

  • Solvent : Tetrahydrofuran (THF) improves solubility of intermediates.
  • Catalyst : DMAP enhances reaction rates by stabilizing the acyloxyphosphonium intermediate.

Titanium Tetrachloride (TiCl4)-Assisted Synthesis

Protocol

  • Dissolve oxalic acid in pyridine and cool to 0°C.
  • Add TiCl4 gradually, followed by sequential addition of the two amines.
  • Stir for 24 hours at room temperature, then hydrolyze with ice-cold water.

Performance :

  • Yield : 48–52% (lower due to TiCl4-induced side reactions).
  • Byproducts : Titanium-amine complexes necessitate extensive purification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantages Limitations
Oxalyl Chloride 65–72 ≥95% Rapid reaction time Moisture-sensitive reagents
DCC/DMAP 70–78 ≥98% High reproducibility Costly coupling agents
TiCl4/Pyridine 48–52 85–90% Single-pot synthesis Complex purification required

Table 1 : Performance metrics of primary synthesis routes. Data aggregated from.

Industrial-Scale Production Considerations

For bulk manufacturing, the DCC/DMAP method is favored despite higher reagent costs due to its scalability and consistent yields. Critical parameters include:

  • Temperature Control : Maintain ≤25°C to prevent oxalamide decomposition.
  • Solvent Recovery : DCM and THF are recycled via distillation to reduce costs.
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves ≥99% purity.

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